molecular formula C9H4Cl2FN B1528790 2,5-Dichloro-8-fluoroquinoline CAS No. 1342357-62-3

2,5-Dichloro-8-fluoroquinoline

Cat. No. B1528790
CAS RN: 1342357-62-3
M. Wt: 216.04 g/mol
InChI Key: WKGWOTQFFHUKOG-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-fluoroquinoline is a synthetic organic compound with the molecular formula C9H4Cl2FN and a molecular weight of 216.04 . It is a powder in physical form .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 2,5-Dichloro-8-fluoroquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Electrophilic substitution in the series of quinolines proceeds not selectively, therefore a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline and 5,8-difluoroquinoline is formed .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-8-fluoroquinoline is 1S/C9H4Cl2FN/c10-6-2-3-7 (12)9-5 (6)1-4-8 (11)13-9/h1-4H .


Chemical Reactions Analysis

Fluorinated quinolines exhibit a wide range of chemical reactions. Synthetic methods include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

2,5-Dichloro-8-fluoroquinoline is a powder with a molecular weight of 216.04 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antibacterial Agents

2,5-Dichloro-8-fluoroquinoline: has been studied for its potential as an antibacterial agent. The incorporation of fluorine atoms into quinoline compounds is known to enhance their antibacterial properties. This compound can serve as a precursor in the synthesis of novel fluoroquinolone antibiotics, which are widely used to treat a variety of bacterial infections due to their broad spectrum of activity .

Antimalarial Drugs

The quinoline ring system is a well-known structure in antimalarial drugs. 2,5-Dichloro-8-fluoroquinoline could be utilized in the synthesis of new antimalarial compounds. Fluorinated quinolines, in particular, have shown increased efficacy against malaria-causing parasites .

Antineoplastic Agents

Fluorinated quinolines, including derivatives of 2,5-Dichloro-8-fluoroquinoline , have been explored for their antineoplastic (anti-cancer) activities. They can act as enzyme inhibitors, disrupting the metabolic pathways essential for cancer cell growth and proliferation .

Agricultural Chemicals

The agricultural industry can benefit from the chemical properties of 2,5-Dichloro-8-fluoroquinoline . It can be used in the development of pesticides and herbicides, where the addition of fluorine can improve the efficacy and stability of these compounds .

Liquid Crystal Components

In the field of material science, 2,5-Dichloro-8-fluoroquinoline can be a component in the synthesis of liquid crystals. These materials are crucial for display technologies, and fluorinated compounds often provide better thermal and chemical stability .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 2,5-Dichloro-8-fluoroquinoline can be used to introduce fluorine atoms into other organic molecules. This is particularly useful in the pharmaceutical industry, where the introduction of fluorine can significantly alter the biological activity of a compound .

Enzyme Inhibition Studies

In biochemical research, 2,5-Dichloro-8-fluoroquinoline can be used to study enzyme inhibition. Its structure allows it to bind to certain enzymes, thereby inhibiting their action. This is useful in understanding disease mechanisms and developing new drugs .

Development of Cyanine Dyes

2,5-Dichloro-8-fluoroquinoline: may also play a role in the development of cyanine dyes. These dyes have applications in various fields, including medical diagnostics and as components in advanced materials .

Mechanism of Action

While the specific mechanism of action for 2,5-Dichloro-8-fluoroquinoline is not mentioned in the search results, quinolones, a group to which this compound belongs, are known to be broad-spectrum bacteriocidals . They are used in human and veterinary medicine to treat bacterial infections, as well as in animal husbandry .

Safety and Hazards

The safety information for 2,5-Dichloro-8-fluoroquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,5-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWOTQFFHUKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342357-62-3
Record name 2,5-dichloro-8-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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